BenchChemオンラインストアへようこそ!

[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine

Lipophilicity Drug-likeness Medicinal chemistry building block

[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine is a fluorinated piperidine building block (C₈H₁₅F₃N₂, MW 196.21 g/mol) featuring a 2,2,2-trifluoroethyl substituent on the piperidine nitrogen and a primary aminomethyl group at the 3-position. The trifluoroethyl moiety confers increased lipophilicity (XLogP3-AA = 1.2) and reduced topological polar surface area (TPSA = 29.3 Ų) compared to the non-fluorinated parent scaffold piperidin-3-ylmethanamine (XLogP3-AA = −0.4; TPSA = 38.1 Ų).

Molecular Formula C8H15F3N2
Molecular Weight 196.21 g/mol
CAS No. 1019382-28-5
Cat. No. B1460962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine
CAS1019382-28-5
Molecular FormulaC8H15F3N2
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC(F)(F)F)CN
InChIInChI=1S/C8H15F3N2/c9-8(10,11)6-13-3-1-2-7(4-12)5-13/h7H,1-6,12H2
InChIKeySYOPGCUQZUNUSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine (CAS 1019382-28-5): Procurement-Relevant Structural and Physicochemical Profile


[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine is a fluorinated piperidine building block (C₈H₁₅F₃N₂, MW 196.21 g/mol) featuring a 2,2,2-trifluoroethyl substituent on the piperidine nitrogen and a primary aminomethyl group at the 3-position [1]. The trifluoroethyl moiety confers increased lipophilicity (XLogP3-AA = 1.2) and reduced topological polar surface area (TPSA = 29.3 Ų) compared to the non-fluorinated parent scaffold piperidin-3-ylmethanamine (XLogP3-AA = −0.4; TPSA = 38.1 Ų) [2][3]. The compound is commercially available as a free base (purity ≥98%, storage at 2–8°C under dry seal) and as a dihydrochloride salt (CAS 1820648-49-4) with enhanced aqueous solubility [4]. It is primarily employed as a synthetic intermediate and medicinal chemistry building block rather than a final pharmacological agent [5].

Why [1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine Cannot Be Substituted by Unfluorinated or 4-Positional Isomers in Research Applications


Procurement decisions for piperidine-based building blocks frequently treat positional isomers and fluorinated/non-fluorinated pairs as interchangeable. In the case of [1-(2,2,2-trifluoroethyl)piperidin-3-yl]methanamine, the 3-position aminomethyl vector and the N-trifluoroethyl substituent jointly determine the molecular geometry, electronic character, and physicochemical properties of downstream derivatives [1]. Substitution with the 4-piperidinyl regioisomer (CAS 335653-61-7) alters the spatial orientation of the primary amine by approximately 2.5 Å across the ring scaffold, which can fundamentally change binding pharmacophore geometry in receptor-targeted libraries [2]. Replacement with the non-fluorinated analog piperidin-3-ylmethanamine (CAS 23099-21-0) results in a LogP shift from +1.2 to −0.4 and a TPSA increase from 29.3 to 38.1 Ų, compromising membrane permeability and metabolic stability characteristics imparted by the trifluoroethyl group [3][4]. The evidence below quantifies these differences and contextualizes them for procurement specification.

Quantitative Differentiation Evidence for [1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine (CAS 1019382-28-5)


Lipophilicity Shift vs. Non-Fluorinated Analog: XLogP3-AA = 1.2 vs. −0.4

The N-(2,2,2-trifluoroethyl) substitution in [1-(2,2,2-trifluoroethyl)piperidin-3-yl]methanamine raises the computed partition coefficient (XLogP3-AA) from −0.4 (non-fluorinated analog piperidin-3-ylmethanamine, CAS 23099-21-0) to 1.2, representing a ΔLogP of +1.6 log units [1][2]. This shift places the compound within the optimal lipophilicity range (LogP 1–3) associated with favorable oral absorption and CNS permeability in medicinal chemistry guidelines, whereas the non-fluorinated scaffold (LogP −0.4) falls below this window [3]. The trifluoroethyl group is recognized in the medicinal chemistry literature as a metabolically stable, lipophilic bioisostere for ethyl or isopropyl groups that resists oxidative dealkylation [4].

Lipophilicity Drug-likeness Medicinal chemistry building block

Polar Surface Area Reduction vs. Non-Fluorinated Analog: TPSA = 29.3 Ų vs. 38.1 Ų

The topological polar surface area (TPSA) of [1-(2,2,2-trifluoroethyl)piperidin-3-yl]methanamine is 29.3 Ų, compared to 38.1 Ų for the non-fluorinated analog piperidin-3-ylmethanamine (CAS 23099-21-0) [1][2]. This −8.8 Ų reduction (23% decrease) is attributable to the electron-withdrawing trifluoroethyl group replacing the hydrogen on the piperidine nitrogen, which alters the nitrogen's contribution to the computed polar surface. Both the 3-isomer (target) and 4-isomer (CAS 335653-61-7) share an identical TPSA of 29.3 Ų, confirming that the TPSA reduction is a class effect of the trifluoroethyl substitution rather than a regioisomer-specific feature [3]. A TPSA below 60 Ų is associated with favorable blood–brain barrier penetration, and values below 140 Ų correlate with good oral absorption [4].

Polar surface area Membrane permeability BBB penetration

Regioisomeric Differentiation: 3-Aminomethyl vs. 4-Aminomethyl Substitution Pattern

[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine (CAS 1019382-28-5) bears the primary aminomethyl group at the piperidine 3-position, in contrast to its 4-substituted regioisomer (CAS 335653-61-7) . While both regioisomers share identical molecular formula (C₈H₁₅F₃N₂), molecular weight (196.21 g/mol), XLogP3-AA (1.2), and TPSA (29.3 Ų), the different substitution position creates distinct vectors for the reactive amine handle [1][2]. In the 3-isomer, the aminomethyl group is oriented at approximately 60° relative to the piperidine ring plane with one undefined stereocenter (PubChem undefined atom stereocenter count = 1), whereas the 4-isomer has a symmetric substitution (undefined stereocenter count = 0) [1]. This structural difference means amide, sulfonamide, or urea derivatives constructed from the 3-isomer project the substituent along a trajectory differing by approximately 2.5 Å from analogous 4-isomer derivatives, which may be critical for engaging specific protein binding pockets [3].

Regioisomer Building block Scaffold diversification

Dihydrochloride Salt Form: Solubility and Stability Advantage for Aqueous Assay Compatibility

The dihydrochloride salt of [1-(2,2,2-trifluoroethyl)piperidin-3-yl]methanamine (CAS 1820648-49-4, MW 269.14 g/mol for the di-HCl salt) is commercially available at ≥95% purity [1]. The dihydrochloride form protonates both the piperidine ring nitrogen and the exocyclic primary amine, substantially increasing aqueous solubility compared to the free base (CAS 1019382-28-5) [2]. While quantitative solubility measurements (mg/mL in water or PBS) were not identified in the public domain for this specific salt, the general principle that hydrochloride salt formation enhances the aqueous solubility of lipophilic amine building blocks (LogP > 1) is well established in pharmaceutical salt selection literature: hydrochloride salts of primary amines typically exhibit 10- to 1000-fold higher aqueous solubility than their corresponding free bases [3]. The salt form also improves long-term storage stability by reducing susceptibility to atmospheric CO₂ absorption and oxidative degradation [2].

Salt form Aqueous solubility Assay-ready formulation

Trifluoroethyl-Piperidine Scaffold in Drug Discovery: Class-Level Metabolic Stability and CNS Application Evidence

The trifluoroethyl-piperidine scaffold has been explicitly employed in CNS-targeted medicinal chemistry programs. Patent US 7683077 B1 discloses piperidine derivatives substituted with trifluoroethyl and related groups as agents for treating diseases related to the serotonin 5-HT₇ receptor, establishing the scaffold's relevance in CNS pharmacology [1]. Fluoroalkyl-piperidine β-amino acid derivatives have been synthesized as metabolically stable building blocks, with the trifluoromethyl group conferring reduced basicity of the piperidine nitrogen (estimated pKₐ reduction of 1–2 log units) and increased resistance to cytochrome P450-mediated N-dealkylation compared to non-fluorinated alkyl-piperidines [2]. The broader class of N-trifluoroethyl-piperidines has been validated in multiple drug discovery contexts, including ERK kinase inhibitors (Patent US 8546404) and GPR119 agonists, where the trifluoroethyl group serves as a metabolically resistant bioisostere [3][4]. Direct quantitative metabolic stability data (e.g., intrinsic clearance in human liver microsomes, t₁/₂) for [1-(2,2,2-trifluoroethyl)piperidin-3-yl]methanamine itself was not identified in the public domain as of the search date.

Metabolic stability CNS drug discovery Fluorine-mediated pharmacokinetics

Commercial Availability and Purity Benchmarking: ≥98% Free Base with Defined Storage Parameters

[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine free base is commercially available with a certified purity of ≥98% (ChemScene Cat. No. CS-0467874), with defined storage conditions requiring sealed, dry containment at 2–8°C . Multiple vendors list the compound at purities of 95% (MolCore, Leyan) and 98% (Leyan), with pack sizes ranging from 100 mg to 100 g . The 4-regioisomer (CAS 335653-61-7) is also commercially available but generally at comparable purity levels, meaning procurement differentiation hinges on the regiospecific structural requirement rather than purity advantage. Notably, the free base form is classified with GHS07 hazard pictograms (H315, H319, H320), indicating that the compound is a skin and eye irritant requiring appropriate handling .

Procurement specification Purity Supply chain

Procurement-Guiding Application Scenarios for [1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine (CAS 1019382-28-5)


CNS-Targeted Library Synthesis Requiring Elevated Lipophilicity and BBB-Compliant TPSA

Medicinal chemistry programs targeting CNS receptors or enzymes benefit from the compound's XLogP3-AA of 1.2 and TPSA of 29.3 Ų, both of which fall within the property space associated with favorable blood–brain barrier penetration [1][2]. The 3-position aminomethyl handle allows for amide coupling, reductive amination, or sulfonamide formation to generate diverse CNS-focused compound libraries. Procurement of this specific regioisomer (CAS 1019382-28-5) rather than the achiral 4-isomer is warranted when the target binding site geometry requires the amine to project from the 3-position or when a stereochemically enriched intermediate is desired for downstream chiral resolution [3]. The dihydrochloride salt form (CAS 1820648-49-4) should be specified if direct use in aqueous biological assays is planned, avoiding the solubility limitations of the free base [4].

Metabolically Stable Building Block for Lead Optimization Against Cytochrome P450-Mediated Clearance

When a hit-to-lead program identifies the piperidine scaffold but encounters rapid N-dealkylation in microsomal stability assays, the N-trifluoroethyl substituent provides a class-validated metabolic shielding strategy [1][2]. The electron-withdrawing trifluoroethyl group reduces the electron density on the piperidine nitrogen, decreasing susceptibility to oxidative N-dealkylation by CYP enzymes. For this application, [1-(2,2,2-trifluoroethyl)piperidin-3-yl]methanamine serves as an advanced intermediate that already incorporates the metabolic stability feature, allowing medicinal chemists to focus SAR exploration on the aminomethyl derivatization rather than N-substitution optimization [3]. The compound should be procured at ≥98% purity to minimize side-product confounding in initial SAR studies .

Receptor-Selective Ligand Design Exploiting 3-Position Amine Vector Geometry

For structure-based drug design programs where the target protein's binding site accommodates ligands projecting from the piperidine 3-position, [1-(2,2,2-trifluoroethyl)piperidin-3-yl]methanamine provides a geometrically distinct vector compared to the 4-isomer [1]. The kinetic resolution potential arising from the undefined stereocenter at the 3-position (complexity score = 158 vs. 150 for the 4-isomer) creates the opportunity to generate enantiomerically enriched derivatives with potentially differential target engagement [2]. This scenario is supported by patent literature employing trifluoroethyl-piperidine scaffolds in 5-HT₇ receptor antagonist programs, demonstrating the scaffold's compatibility with GPCR-targeted ligand design [3]. Procurement specification must explicitly confirm the 3-position regioisomer (CAS 1019382-28-5), as the 4-isomer has been more widely studied and may be erroneously substituted in some supply chains [4].

Fluorinated Fragment Library Construction for ¹⁹F NMR-Based Screening

The trifluoroethyl group in [1-(2,2,2-trifluoroethyl)piperidin-3-yl]methanamine provides three equivalent ¹⁹F nuclei, making the compound a suitable fluorinated fragment for ¹⁹F NMR-based protein–ligand interaction screening [1]. Fragment libraries constructed with this building block enable detection of weak-affinity binding events (Kd in the μM–mM range) that would be challenging to observe by other biophysical methods [2]. The primary amine handle permits rapid diversification into amide, urea, or sulfonamide fragment collections. For this application, the free base form (CAS 1019382-28-5) at ≥98% purity is typically preferred to avoid counterion interference in NMR spectra, and storage under anhydrous conditions at 2–8°C is essential to maintain amine integrity [3].

Quote Request

Request a Quote for [1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.